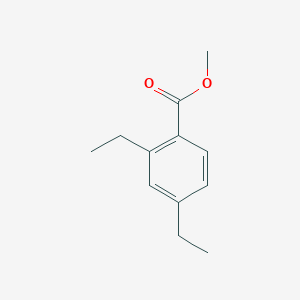

Methyl 2,4-diethylbenzoate

Description

Methyl 2,4-diethylbenzoate is an aromatic ester characterized by two ethyl substituents at the 2- and 4-positions of the benzene ring and a methyl ester group at the 1-position. This compound’s structural features confer distinct physicochemical properties, including enhanced lipophilicity and steric bulk compared to hydroxyl- or halogen-substituted analogs.

Properties

IUPAC Name |

methyl 2,4-diethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9-6-7-11(12(13)14-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBNOJJRJJVENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-diethylbenzoate can be synthesized through the esterification of 2,4-diethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process involves the continuous addition of 2,4-diethylbenzoic acid and methanol into the reactor, with sulfuric acid as the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-diethylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous sodium hydroxide, this compound can be hydrolyzed to produce 2,4-diethylbenzoic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide in water, reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Hydrolysis: 2,4-diethylbenzoic acid and methanol.

Reduction: 2,4-diethylbenzyl alcohol.

Substitution: Depending on the substituent introduced, products such as 2,4-diethyl-3-nitrobenzoate or 2,4-diethyl-5-bromobenzoate can be formed.

Scientific Research Applications

Methyl 2,4-diethylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.

Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.

Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2,4-diethylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2,4-diethylbenzoic acid and methanol. The ester group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents significantly influence melting points, solubility, and partition coefficients. Key comparisons include:

Notes:

- Hydroxyl groups (e.g., in dihydroxy analogs) elevate polarity and hydrogen-bonding capacity, reducing solubility in nonpolar solvents .

- Ethyl substituents enhance lipid solubility, making this compound more suitable for applications requiring membrane permeability, such as drug delivery .

Biological Activity

Methyl 2,4-diethylbenzoate is an organic compound with the molecular formula and a CAS number of 3187-58-4. It belongs to the class of benzoate esters and has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, toxicological data, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol |

| Density | 1.02 g/cm³ |

| Boiling Point | 285 °C |

| Melting Point | - |

| Solubility | Soluble in organic solvents |

Biological Activities

1. Antifungal Activity:

this compound has been reported to exhibit antifungal properties. It acts as a phytotoxic compound, which means it can inhibit the growth of certain fungi. In vitro studies have shown that it can effectively reduce fungal proliferation, making it a candidate for further research in agricultural applications and fungal infection treatments .

2. Lipoxygenase Inhibition:

Research indicates that this compound may act as an inhibitor of lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid and play a role in inflammatory processes. The IC50 value for inhibition has been noted around 59.6 μM, suggesting moderate potency against these enzymes .

3. Local Anesthetic Effects:

In a study focused on the design and synthesis of benzoate compounds for anesthetic applications, derivatives of this compound were evaluated for their local anesthetic effects. The results indicated promising activity comparable to established local anesthetics like tetracaine and pramocaine .

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled experiment assessing the antifungal efficacy of this compound against Candida albicans, it was found that concentrations above 100 μg/mL significantly inhibited fungal growth. This study highlights its potential use in treating fungal infections in both agricultural and clinical settings.

Case Study 2: Lipoxygenase Inhibition

A pharmacological study investigated the impact of various benzoate derivatives on lipoxygenase activity. This compound was included among several compounds tested for their ability to inhibit lipoxygenase-mediated pathways linked to inflammation. The findings suggest that this compound could be beneficial in developing anti-inflammatory agents .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential application in pharmaceuticals and agriculture.

- Acute Toxicity: Preliminary studies indicate low acute toxicity levels in animal models.

- Chronic Exposure: Long-term exposure studies are necessary to evaluate any potential carcinogenic effects or reproductive toxicity.

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 2,4-diethylbenzoate, and how can reaction efficiency be monitored?

Methodological Answer: A common approach for synthesizing aromatic esters involves acid-catalyzed esterification. For this compound, a derivative of benzoic acid (e.g., 2,4-diethylbenzoic acid) can be refluxed with methanol in the presence of concentrated sulfuric acid as a catalyst. Key steps include:

Dissolve 0.01 moles of 2,4-diethylbenzoic acid in methanol (20 mL).

Add 1 mL conc. H₂SO₄ and reflux for 4–6 hours.

Quench the reaction in ice water, isolate the precipitate via filtration, and recrystallize from ethanol .

Monitoring Efficiency:

- TLC (Thin-Layer Chromatography): Use silica gel plates with a hexane:ethyl acetate (8:2) mobile phase to track ester formation.

- FT-IR Spectroscopy: Confirm esterification by observing the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and the appearance of a C=O ester peak (~1720 cm⁻¹).

Q. Table 1: Synthetic Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | H₂SO₄ | |

| Reaction Time | 4–6 hours | |

| Recrystallization Solvent | Ethanol |

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Expect signals for methyl ester (δ ~3.8–3.9 ppm, singlet), ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂ adjacent to aromatic ring), and aromatic protons (δ ~6.8–7.5 ppm, split due to substitution pattern).

- ¹³C NMR: Identify carbonyl (δ ~167–170 ppm), aromatic carbons (δ ~120–140 ppm), and alkyl groups (δ ~10–40 ppm) .

High-Performance Liquid Chromatography (HPLC):

Q. Table 2: Key Spectral Data

| Technique | Expected Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H, OCH₃) | |

| FT-IR | 1720 cm⁻¹ (C=O ester) | |

| HPLC Retention Time | ~8.2 minutes (hypothetical) |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods to limit inhalation exposure. Monitor airborne concentrations with gas detectors if volatility data are available .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as esters can cause irritation .

- Emergency Procedures: Provide eyewash stations and emergency showers. In case of exposure, wash contaminated skin with soap and water for 15 minutes .

- Waste Disposal: Neutralize acidic byproducts (e.g., H₂SO₄) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Methodological Answer:

- Temperature Optimization: Conduct trials at 60°C, 80°C, and 100°C to identify the ideal reflux temperature. Higher temperatures may accelerate esterification but risk decomposition.

- Catalyst Screening: Compare H₂SO₄ with p-toluenesulfonic acid (PTSA) or Amberlyst-15. Heterogeneous catalysts like Amberlyst-15 simplify purification .

- Solvent Effects: Test polar aprotic solvents (e.g., DMF) to enhance solubility of the benzoic acid derivative.

Q. Table 3: Optimization Variables

| Variable | Test Range | Outcome Metric |

|---|---|---|

| Temperature | 60–100°C | Yield (%) |

| Catalyst | H₂SO₄, PTSA, Amberlyst-15 | Purity (HPLC) |

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?

Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., 2D NMR like HSQC or HMBC to confirm connectivity) and compare with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Impurity Analysis: Use HPLC-MS to identify byproducts (e.g., unreacted starting material or diethylated isomers) that may skew spectral data .

Q. What advanced purification strategies are recommended for isolating high-purity this compound?

Methodological Answer:

- Distillation: Employ fractional distillation under reduced pressure (e.g., 10–15 mmHg) if the compound is volatile.

- Recrystallization Optimization: Screen solvent mixtures (e.g., ethanol:water gradients) to improve crystal purity .

- Azeotropic Analysis: Use vapor-liquid equilibrium (VLE) data to design azeotropic distillation systems for removing water or solvents .

Q. How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer:

Q. Table 4: Stability Study Design

| Condition | Parameters | Duration |

|---|---|---|

| Thermal | 25°C, 40°C, 60°C | 4 weeks |

| Humidity | 75% RH | 4 weeks |

| Light | UV (254 nm) | 48 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.